molecular formula C15H16N2O3 B2894115 1-(1H-indol-5-ylcarbonyl)piperidine-3-carboxylic acid CAS No. 929970-08-1

1-(1H-indol-5-ylcarbonyl)piperidine-3-carboxylic acid

Cat. No.: B2894115
CAS No.: 929970-08-1
M. Wt: 272.304
InChI Key: IFHJESOBMXZCLD-UHFFFAOYSA-N
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Description

1-(1H-Indol-5-ylcarbonyl)piperidine-3-carboxylic acid ( 929970-08-1) is a high-purity chemical reagent with a molecular formula of C15H16N2O3 and a molecular weight of 272.30 g/mol . This compound features a hybrid molecular architecture, combining indole and piperidine moieties, which are privileged structures in medicinal chemistry and drug discovery. The indole ring system is a common scaffold in pharmaceuticals and bioactive natural products, while the piperidine-3-carboxylic acid fragment can serve as a versatile building block. Although specific biological data for this exact molecule is limited in the public domain, research on closely related indole-3-carboxylic acid derivatives highlights their significant potential as antagonists of the auxin receptor TIR1 (Transport Inhibitor Response 1), demonstrating potent herbicidal activity in agricultural chemical research . Furthermore, indolecarboxylic acids are recognized as endogenous metabolites in biological systems, underscoring their relevance in biochemical research . This combination of features makes this compound a valuable compound for various research applications, including use as a key synthetic intermediate in organic synthesis, a building block for the development of potential enzyme inhibitors, and a candidate for high-throughput screening in agrochemical or pharmacological studies. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(1H-indole-5-carbonyl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-14(17-7-1-2-12(9-17)15(19)20)11-3-4-13-10(8-11)5-6-16-13/h3-6,8,12,16H,1-2,7,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHJESOBMXZCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)NC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1H-indol-5-ylcarbonyl)piperidine-3-carboxylic acid involves several steps. One common method includes the reaction of an indole derivative with a piperidine derivative under specific conditions. For example, the reaction of an indole compound with palladium(II) acetate in the presence of a bidentate ligand and a soluble base under reflux conditions can yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production .

Chemical Reactions Analysis

1-(1H-indol-5-ylcarbonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole moiety, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include palladium catalysts, bases like triethylamine, and solvents such as toluene or acetonitrile . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1H-indol-5-ylcarbonyl)piperidine-3-carboxylic acid has various scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Structural Features Melting Point (°C) Notable Properties
1-(1H-Indol-5-ylcarbonyl)piperidine-3-carboxylic acid C15H16N2O3 288.3 Indole-5-carbonyl, piperidine-3-COOH Not reported Carboxylic acid enhances solubility; potential for salt formation
1-[2-(1H-Indol-5-yloxy)ethyl]piperidine-4-carboxylic acid (58Z) C16H20N2O3 288.34 Indole-5-oxyethyl linker, piperidine-4-COOH Not reported Ether linkage increases conformational flexibility; may improve bioavailability
1-(1H-Indazole-5-carbonyl)piperidine-3-carboxylic acid C14H15N3O3 273.29 Indazole-5-carbonyl, piperidine-3-COOH Not reported Additional nitrogen in indazole enhances hydrogen-bonding capacity
1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidine-3-carboxylic acid C10H13N3O3S 255.29 Thiadiazole carbonyl, piperidine-3-COOH Not reported Sulfur atom introduces electronegativity, altering reactivity
1-((1H-Indol-3-yl)methyl)piperidine-4-carboxylic acid C15H18N2O2 258.32 Indole-3-methylene, piperidine-4-COOH 228 (decomp) Methylene linker reduces steric hindrance; higher thermal stability
Key Observations:
  • Heterocycle Substitution : Replacing indole with indazole () introduces an additional nitrogen, which may enhance interactions with polar residues in enzymatic targets.
  • Electronic Effects : The thiadiazole analog () contains sulfur, which could modulate electron distribution and metabolic stability.

Pharmacological and Stability Considerations

  • Prodrug Potential: Carboxylic acid groups (e.g., in the target compound and 58Z) are amenable to ester prodrug strategies to enhance membrane permeability, as demonstrated in nipecotic acid derivatives .
  • Stability : The discontinued status of the target compound () may suggest challenges in synthesis or stability, whereas methylene-linked analogs () exhibit higher thermal stability (mp 228°C).

Biological Activity

1-(1H-indol-5-ylcarbonyl)piperidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, including anticancer and antimicrobial activities, supported by various research findings.

Chemical Structure and Properties

The compound features a unique combination of indole and piperidine moieties, which may contribute to its diverse biological activities. The structural formula can be represented as follows:

C13H14N2O2\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}_{2}

The biological activity of this compound is believed to involve interactions with specific molecular targets, including receptors and enzymes involved in various signaling pathways. Indole derivatives are known for their ability to bind with high affinity to multiple receptors, influencing processes such as cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, research has shown that derivatives of indole exhibit significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
5aHuh72.3G0/G1 phase arrest
5rHuh7>40CDK4 inhibition
5tHuh717.9CDK4 inhibition

In a study evaluating indole-isoxazole derivatives, compounds were tested against liver (Huh7), breast (MCF7), and colon (HCT116) cancer cell lines using the sulforhodamine B assay. The results indicated that certain derivatives displayed potent anticancer activities, with IC50 values ranging from 0.7 to 35.2 µM .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
MRSA0.98 µg/mL
Staphylococcus aureus3.90 µg/mL
Mycobacterium tuberculosisNot specified

These findings suggest that the compound may serve as a promising candidate for developing new antibacterial agents .

Case Studies

Several case studies illustrate the compound's potential:

  • Cytotoxicity Study : A study on indole derivatives indicated that compound 5a significantly inhibited cell proliferation in Huh7 cells at low concentrations (2–10 µM), demonstrating selective activity against cancer cells compared to normal cells .
  • Antibacterial Efficacy : Another study reported that indole derivatives exhibited low MIC values against MRSA, indicating strong antibacterial properties that could be harnessed in treating resistant infections .

Q & A

Q. What emerging techniques could advance research on this compound?

  • Methodological Answer :
  • Cryo-EM : Resolve binding to large protein complexes at near-atomic resolution.
  • Metabolomics : Track in vivo metabolic fate via UPLC-QTOF-MS .
  • AI-driven synthesis : Use platforms like Chematica to predict novel derivatives with improved properties .

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